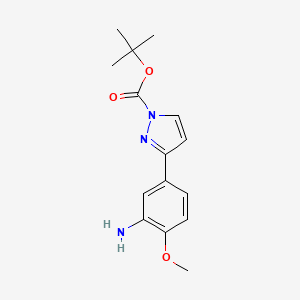
叔丁基 3-(3-氨基-4-甲氧基苯基)-1h-吡唑-1-羧酸酯
描述
Tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate, also known as TBC, is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including the synthesis of other compounds, as a catalyst, and as a reagent. TBC has been studied extensively and has been found to have a number of advantages and limitations, as well as a range of biochemical and physiological effects.
科学研究应用
氢键结构
- 叔丁基 3-(3-氨基-4-甲氧基苯基)-1h-吡唑-1-羧酸酯因其在形成氢键链和聚集体中的作用而受到研究,这对于理解分子相互作用和结构非常重要 (Abonía 等人,2007 年).
新型化合物的合成
- 它是靶向 mTOR PROTAC 分子合成的中间体,展示了其在高级有机合成和药物发现中的效用 (张等人,2022 年).
吡唑衍生物合成
- 该化合物用于合成新的卤代取代吡唑并[5,1-c][1,2,4]三嗪,突出了其在创建各种吡唑衍生物方面的多功能性 (Ivanov 等人,2017 年).
吡唑甲酰胺的中间体
- 它是制备 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺的前体,强调了其在各种化合物合成中的重要性 (Bobko 等人,2012 年).
晶体学研究
- 叔丁基 3-(3-氨基-4-甲氧基苯基)-1h-吡唑-1-羧酸酯衍生物的晶体学分析有助于理解分子几何和相互作用,以便设计新的化合物 (Portilla 等人,2011 年).
氟代吡唑-4-羧酸
- 该化合物在氟代吡唑-4-羧酸的多克合成中具有重要意义,氟代吡唑-4-羧酸在药物化学中至关重要 (Iminov 等人,2015 年).
EcR/USP 受体靶向
- 由该化合物合成的新的取代吡唑酰胺衍生物已被用于靶向 EcR/USP 受体,表明其在开发杀虫剂方面的潜力 (Deng 等人,2016 年).
生化分析
Biochemical Properties
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of tyrosine to melanin. Additionally, the compound interacts with other proteins and receptors, modulating their activity and influencing various biochemical pathways.
Cellular Effects
The effects of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate on cellular processes are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, inhibit cell migration, and reduce the epithelial-to-mesenchymal transition . These effects are mediated through the modulation of cell signaling pathways, such as the inhibition of tyrosinase activity and the alteration of gene expression patterns. The compound also affects cellular metabolism by influencing the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as tyrosinase, inhibiting their activity and preventing substrate conversion . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The stability and effects of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of enzyme activity and modulation of gene expression. The compound’s efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
In animal models, the effects of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate vary with different dosages. At low doses, the compound has been shown to inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways and the accumulation of reactive metabolites.
Metabolic Pathways
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate: is involved in several metabolic pathways, including those related to its degradation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into more water-soluble metabolites for excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes and altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. This localization can influence the compound’s activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate is an important factor in determining its biochemical effects. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various enzymes, transcription factors, and other regulatory proteins . This localization is facilitated by the compound’s ability to diffuse across cellular membranes and its affinity for specific intracellular targets. The compound’s activity can be modulated by post-translational modifications, such as phosphorylation, which can alter its binding properties and interactions with other biomolecules.
属性
IUPAC Name |
tert-butyl 3-(3-amino-4-methoxyphenyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-8-7-12(17-18)10-5-6-13(20-4)11(16)9-10/h5-9H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYGVKRHSXCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
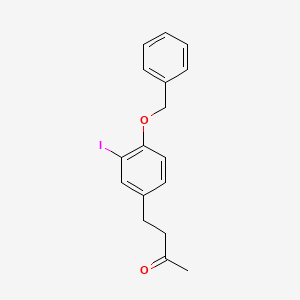
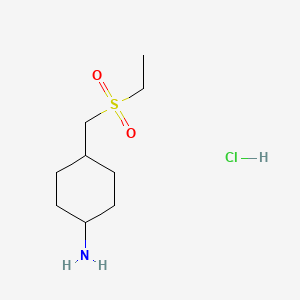
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)
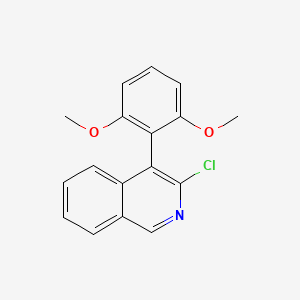
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
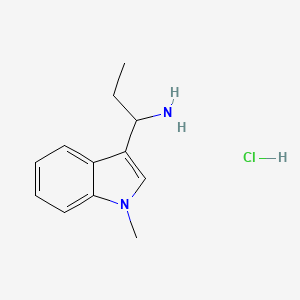
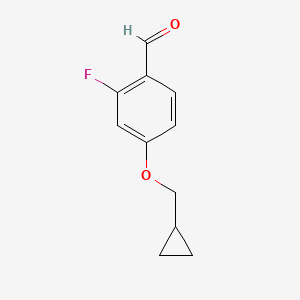
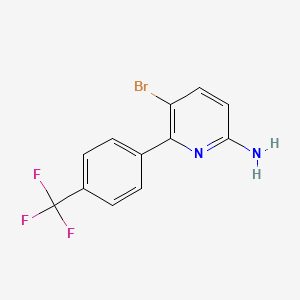

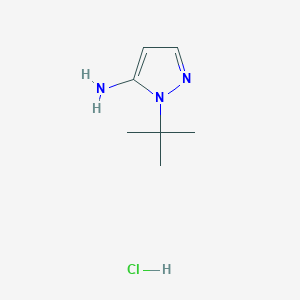

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)